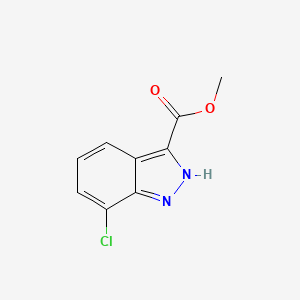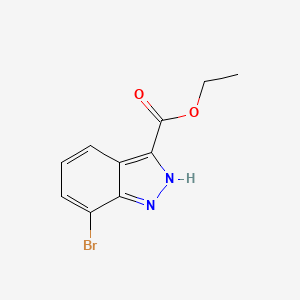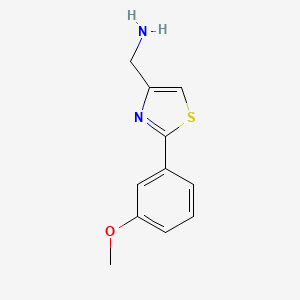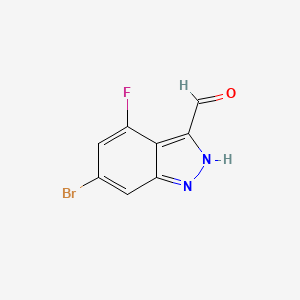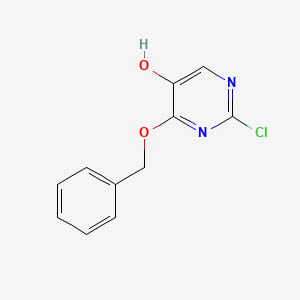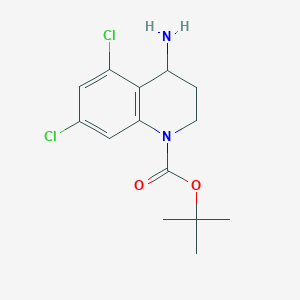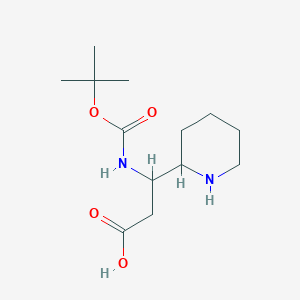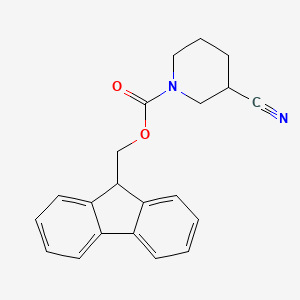![molecular formula C34H44O9 B3030342 [(4R)-4-[(1'S,2'S,3S,4S,4'S,8'R,12'R)-15'-乙酰氧基-4-羟基-2',6,11'-三甲基-7'-亚甲基-2,6'-二氧代螺[3a,4,7,7a-四氢-1-苯并呋喃-3,13'-5-氧杂四环[10.2.1.01,10.04,8]十五烷-10-烯]-5-基]戊基]乙酸酯 CAS No. 888941-86-4](/img/structure/B3030342.png)
[(4R)-4-[(1'S,2'S,3S,4S,4'S,8'R,12'R)-15'-乙酰氧基-4-羟基-2',6,11'-三甲基-7'-亚甲基-2,6'-二氧代螺[3a,4,7,7a-四氢-1-苯并呋喃-3,13'-5-氧杂四环[10.2.1.01,10.04,8]十五烷-10-烯]-5-基]戊基]乙酸酯
描述
Inulanolide A is a natural product found in Inula linariifolia with data available.
科学研究应用
抗氧化剂和生物活性
- 已经研究了某些植物(如香蜂草)的提取物及其抗氧化特性。这些提取物含有与所讨论化合物在结构上相关的长链烷基儿茶酚,表现出有效的体外抗氧化活性,可与 BHT 等商业抗氧化剂相媲美。这些化合物也是大豆脂氧合酶的有效抑制剂,表明具有潜在的抗炎和镇痛特性 (Juch 和 Rüedi,1997)。
合成和化学转化
- 已经进行了与所讨论化合物在结构上相似的各种多元醇衍生物的立体选择性合成的研究。这些合成涉及复杂的化学转化,并在创建适合构建复杂糖和衍生物的结构中具有应用 (Gerber 和 Vogel,2001)。
在药物发现中的潜力
- 已经分离和表征了新化合物,包括来自高山火绒草和高山火绒草根部的苯并呋喃衍生物。它们的结构与所讨论的化合物相似,表明在药物发现和开发中具有潜在应用 (Dobner 等人,2003)。
作用机制
Target of Action
Inulanolide A primarily targets two proteins: NFAT1 and MDM2 . NFAT1 is a transcription factor, while MDM2 is an oncogene. Both of these proteins play crucial roles in the development, progression, and metastasis of breast cancer .
Mode of Action
Inulanolide A acts as a dual inhibitor of both NFAT1 and MDM2 . It binds to the RING domains of both MDM2 and MDMX with high affinity and specificity, disrupting MDM2-MDMX binding and enhancing MDM2 protein degradation . Additionally, Inulanolide A binds to the DNA binding domain of NFAT1, resulting in marked inhibition of MDM2 transcription .
Biochemical Pathways
The compound’s action affects the NFAT1-MDM2 pathway . Inhibition of this pathway leads to a decrease in MDM2, NFAT1, and proteins associated with cell proliferation, and an increase in apoptotic signal-related proteins .
Result of Action
Inulanolide A has been shown to decrease cell proliferation and induce G2/M phase arrest and apoptosis in breast cancer cells . In a mouse orthotopic model, it suppressed tumor growth and lung metastasis without host toxicity .
Action Environment
Given its potent activity in both in vitro and in vivo models , it’s likely that the compound is relatively stable and effective across a range of biological environments.
属性
IUPAC Name |
[(4R)-4-[(1'S,2'S,3S,4'S,8'R,12'R)-15'-acetyloxy-4-hydroxy-2',6,11'-trimethyl-7'-methylidene-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl]pentyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44O9/c1-15(9-8-10-40-20(6)35)26-16(2)11-25-28(29(26)37)34(32(39)43-25)14-33-17(3)12-24-22(18(4)31(38)42-24)13-23(33)19(5)27(34)30(33)41-21(7)36/h15,17,22,24-25,27-30,37H,4,8-14H2,1-3,5-7H3/t15-,17+,22-,24+,25?,27+,28?,29?,30?,33+,34+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZMKWNKHQRDMW-UJFAUXIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC3=C(C4C(C13CC45C6C(CC(=C(C6O)C(C)CCCOC(=O)C)C)OC5=O)OC(=O)C)C)C(=C)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@H](CC3=C([C@H]4C([C@@]13C[C@@]45C6C(CC(=C(C6O)[C@H](C)CCCOC(=O)C)C)OC5=O)OC(=O)C)C)C(=C)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4R)-4-[(1'S,2'S,3S,4S,4'S,8'R,12'R)-15'-acetyloxy-4-hydroxy-2',6,11'-trimethyl-7'-methylidene-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl]pentyl] acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary molecular targets of Inulanolide A and how does it affect them?
A1: Inulanolide A has been shown to target both the transcription factor NFAT1 and the oncogenes MDM2 and MDMX. [, , , ] It binds to the DNA binding domain of NFAT1, inhibiting the transcription of MDM2. [, ] Inulanolide A also binds to the RING domains of both MDM2 and MDMX, disrupting their interaction and promoting MDM2 degradation. [, ]
Q2: What are the downstream effects of Inulanolide A's interaction with its targets?
A2: By inhibiting both NFAT1 and MDM2/MDMX, Inulanolide A exerts anticancer activity through both p53-dependent and p53-independent mechanisms. [] It has been shown to decrease cell proliferation, induce G2/M phase arrest and apoptosis, and suppress tumor growth and metastasis in vitro and in vivo. [, , ]
Q3: What is the role of the C-terminus of the MDM2 RING domain in the inhibitory mechanism of Inulanolide A?
A3: Inulanolide A primarily binds to a hydrophobic site centered at the tyrosine residue (Tyr489) at the C-terminus of the MDM2 RING domain. [] This region is crucial for ubiquitin discharge by MDM2. [] Binding of Inulanolide A at Tyr489 is thought to disrupt interactions between the MDM2 RING domain and the E2-ubiquitin complex, thereby inhibiting ubiquitin transfer, regardless of the substrate. []
Q4: Has the structure-activity relationship of Inulanolide A been investigated?
A4: While detailed SAR studies on Inulanolide A itself are limited in the provided abstracts, research on related sesquiterpene dimers from Inula britannica suggests that the norbornene moiety plays a role in inhibiting NF-κB activation. [, ] Further investigation is needed to determine the specific structural features of Inulanolide A that contribute to its activity against NFAT1, MDM2, and MDMX.
Q5: What are the potential applications of Inulanolide A in cancer therapy?
A5: Inulanolide A has shown promising preclinical results as a potential therapeutic agent for breast and prostate cancer. [, , ] Its ability to inhibit both NFAT1 and MDM2/MDMX, leading to p53-dependent and -independent anticancer effects, makes it an attractive candidate for further development. [, , ]
Q6: What analytical techniques have been used to characterize and quantify Inulanolide A?
A6: High-performance liquid chromatography (HPLC) has been used to isolate and quantify Inulanolide A from Inula plants. [, ] Various chromatographic methods coupled with spectroscopic techniques, such as mass spectrometry, are likely employed for further characterization and identification. []
Q7: How does Inulanolide A compare to other MDM2 inhibitors?
A7: Unlike conventional MDM2 inhibitors that primarily target the p53 binding domain, Inulanolide A binds to the RING domain. [] This difference in binding site allows Inulanolide A to inhibit MDM2 activity against a broader range of substrates and exert anticancer activity independent of p53 status. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Iodo-6-methylimidazo[1,2-a]pyridine](/img/structure/B3030259.png)
![Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B3030261.png)



